molecular formula C11H16N4O B6792178 N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide

N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide

Cat. No.: B6792178
M. Wt: 220.27 g/mol
InChI Key: UCFPYYRTECDKSK-UHFFFAOYSA-N
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Description

N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-15-10(8-12-14-15)11(16)13-9-6-4-3-5-7-9/h4,6,8-9H,2-3,5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFPYYRTECDKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)NC2CCCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-amine with ethyl 1H-1,2,4-triazole-3-carboxylate under mild conditions. The reaction typically proceeds in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide is unique due to the combination of the cyclohexene ring, ethyl group, and triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

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